An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dihydroxy-6-methylnicotinonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dihydroxy-6-methylnicotinonitrile
A Note to the Researcher: Initial inquiries for "2,4-Diiodo-6-methylnicotinonitrile" did not yield sufficient public data for a comprehensive technical guide. This suggests the compound is either novel, highly specialized, or not widely reported in accessible literature. In the spirit of providing a valuable and data-rich resource, this guide has been pivoted to focus on a closely related and well-documented analogue: 2,4-Dihydroxy-6-methylnicotinonitrile . This structural analogue serves as an excellent case study for the physicochemical characterization of substituted nicotinonitriles, a class of compounds with significant interest in medicinal chemistry.
Introduction
The nicotinonitrile (3-cyanopyridine) scaffold is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents.[1] Its synthetic tractability and the diverse pharmacological activities of its derivatives make it a focal point for researchers. 2,4-Dihydroxy-6-methylnicotinonitrile (CAS 67643-17-8) is a key building block within this class. A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation, and as a starting point for novel drug candidates. This guide provides a detailed overview of its known properties and outlines the experimental protocols for their determination, offering a framework for the comprehensive characterization of this and similar molecules.
Core Physicochemical Properties
While extensive experimental data for 2,4-Dihydroxy-6-methylnicotinonitrile is not consolidated in the public domain, a baseline of its properties can be established from supplier data and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₂ | [2] |
| Molecular Weight | 150.14 g/mol | [2] |
| IUPAC Name | 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | [3] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Purity | Typically ≥98% | [3] |
| CAS Number | 67643-17-8 | [2] |
| Canonical SMILES | CC1=CC(=C(C(=O)N1)C#N)O | [3] |
| InChI Key | WMPRWVSFHGPPNE-UHFFFAOYSA-N |
Experimental Determination of Physicochemical Properties
For a novel or sparsely characterized compound like 2,4-Dihydroxy-6-methylnicotinonitrile, rigorous experimental determination of its properties is a critical first step in its development. The following sections detail the standard, field-proven protocols for these measurements.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies high purity, while a broad and depressed range suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, solid 2,4-Dihydroxy-6-methylnicotinonitrile is finely ground into a powder.
-
Capillary Loading: The open end of a capillary tube is jabbed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus alongside a thermometer.
-
Heating and Observation: The sample is heated rapidly to about 15-20°C below its expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes liquid (the completion of melting) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The "shake-flask" method is the gold standard for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Solubility Determination
-
Solution Preparation: An excess amount of solid 2,4-Dihydroxy-6-methylnicotinonitrile is added to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle. A sample of the supernatant is then carefully removed and clarified by centrifugation and/or filtration to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The solubility is expressed in units of mg/mL or µM.
Caption: Shake-Flask Method for Solubility Determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure of 2,4-Dihydroxy-6-methylnicotinonitrile.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Chemical Shifts:
-
Methyl Protons (-CH₃): Expected around 2.0-2.5 ppm.
-
Aromatic Proton: A singlet is expected for the proton on the pyridine ring, likely in the range of 5.5-6.5 ppm.
-
Hydroxyl Protons (-OH): These protons can appear over a wide range and may be broad signals.[4] Their chemical shift is highly dependent on solvent, concentration, and temperature.[4]
Predicted ¹³C NMR Chemical Shifts:
-
Methyl Carbon (-CH₃): Expected in the aliphatic region, around 15-25 ppm.[5]
-
Nitrile Carbon (-C≡N): Typically found in the 115-125 ppm range.
-
Aromatic and Olefinic Carbons: A set of signals between 90-165 ppm corresponding to the carbons of the pyridine ring.
-
Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically >160 ppm.
Experimental Protocol: NMR Analysis
-
Sample Preparation: 5-10 mg of 2,4-Dihydroxy-6-methylnicotinonitrile is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. Standard ¹H and ¹³C{¹H} spectra are acquired. Further 2D experiments like COSY, HSQC, and HMBC can be performed for unambiguous assignment of all signals.
-
Data Processing and Analysis: The acquired data is processed (Fourier transform, phasing, baseline correction) and the chemical shifts, coupling constants, and integrations are analyzed to confirm the structure.
Caption: Workflow for NMR-based Structure Elucidation.
3.2 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Expected Mass Spectrum:
-
Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 151.05.
-
Fragmentation: Collision-induced dissociation (CID) of the parent ion would likely lead to the loss of small neutral molecules. Common fragmentation pathways for related structures can help in interpreting the spectrum.[6][7]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS). ESI is a common ionization method for this type of molecule.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Tandem MS (MS/MS): To obtain structural information, the parent ion of interest is isolated and subjected to fragmentation, and the m/z of the resulting fragment ions are recorded.[6]
3.3 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorptions:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
-
N-H stretch: A medium to sharp band around 3100-3500 cm⁻¹ for the N-H in the pyridone ring.
-
C≡N stretch: A sharp, medium intensity band around 2220-2260 cm⁻¹.
-
C=O stretch: A strong, sharp band around 1650-1700 cm⁻¹ for the carbonyl group in the pyridone ring.
-
C=C and C=N stretches: Bands in the 1400-1650 cm⁻¹ region.
Synthesis and Potential Applications
Synthetic Approach: While a specific, detailed synthesis for 2,4-Dihydroxy-6-methylnicotinonitrile is not readily available in peer-reviewed literature, a plausible synthetic route can be inferred from related chemistries. One common approach to substituted nicotinonitriles involves the cyclization of a suitable precursor. For instance, a chalcone derivative can be reacted with malononitrile in the presence of a base like ammonium acetate to form the pyridine ring.[8] Alternatively, starting from a pre-formed pyridine ring, functional group interconversions can be employed to introduce the hydroxyl and nitrile moieties.
Medicinal Chemistry Relevance: The nicotinonitrile scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[1] Derivatives have shown potential as:
-
Anticancer agents: By inhibiting protein kinases that are crucial for cancer cell growth and survival.[9]
-
Antimicrobial and Antiviral agents.
-
Anti-inflammatory agents. [1]
The dihydroxy substitution pattern on the pyridine ring of 2,4-Dihydroxy-6-methylnicotinonitrile offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of compound libraries for screening against various biological targets.
Conclusion
2,4-Dihydroxy-6-methylnicotinonitrile is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. While a complete, experimentally verified dataset of its physicochemical properties is not yet publicly available, this guide provides a comprehensive framework for its characterization. By following the detailed experimental protocols for determining melting point, solubility, and spectroscopic properties, researchers can generate the necessary data to confidently utilize this compound in their drug discovery and development endeavors. The established biological relevance of the nicotinonitrile core further underscores the importance of a thorough understanding of this and related molecules.
References
- Benchchem. (2025). Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide.
- Fluorochem. (n.d.). 2,4-DIHYDROXY-6-METHYLNICOTINONITRILE (CAS 67643-17-8).
- Semantic Scholar. (n.d.). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones.
- Sigma-Aldrich. (n.d.). 2,4-Dihydroxy-6-methylnicotinonitrile | 67643-17-8.
- MDPI. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8349.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10765–10778.
- AiFChem. (n.d.). 67643-17-8 | 2,4-Dihydroxy-6-methylnicotinonitrile.
- Chemistry LibreTexts. (2021). 1H NMR Chemical Shifts.
- AChemBlock. (2026). 2,4-Dihydroxy-6-methylnicotinonitrile 98% | CAS: 67643-17-8.
- Chemistry Steps. (2024). NMR Chemical Shift Values Table.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- University of Ottawa. (n.d.). 13Carbon NMR.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives in Medicinal Chemistry.
- SlidePlayer. (n.d.). Interpretation of mass spectra.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
Sources
- 1. 67643-17-8 | 2,4-Dihydroxy-6-methylnicotinonitrile - AiFChem [aifchem.com]
- 2. 2,4-Dihydroxy-6-methylnicotinonitrile 98% | CAS: 67643-17-8 | AChemBlock [achemblock.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 5. 13Carbon NMR [chem.ch.huji.ac.il]
- 6. uni-saarland.de [uni-saarland.de]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Dihydroxy-6-methylnicotinonitrile | 67643-17-8 [sigmaaldrich.com]
